molecular formula C22H19BrN4O2 B2961674 N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide CAS No. 1189495-18-8

N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

Cat. No.: B2961674
CAS No.: 1189495-18-8
M. Wt: 451.324
InChI Key: SQDJOVLPYWQTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide is a synthetic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a 3-bromophenyl group and a 4-ethylphenylacetamide side chain. The molecular formula is C₂₂H₁₉BrN₄O₂, with an approximate molecular weight of 459.32 g/mol.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxopyrazolo[3,4-b]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-2-15-8-10-18(11-9-15)27-22(29)19-7-4-12-24-21(19)26(27)14-20(28)25-17-6-3-5-16(23)13-17/h3-13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJOVLPYWQTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N2CC(=O)NC4=CC(=CC=C4)Br)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide.

    Acylation: The final step involves the acylation of the pyrazolopyridine core with 2-(4-ethylphenyl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Core Pyrazolo[3,4-b]pyridine Formation

  • Claisen-Schmidt condensation : Aromatic aldehydes react with ketones under acid catalysis to form α,β-unsaturated ketones, which are cyclized with hydrazine hydrate .

  • Microwave-assisted cyclization : Reduces reaction time (30–60 min) compared to conventional heating .

Reaction StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, ethanol, microwave (150°C)72–85%

Acetamide Linker Installation

  • Bromophenyl coupling : The 3-bromophenyl group is introduced via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acid chlorides) .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[3,4-b]pyridine core undergoes EAS at the electron-rich C-5 and C-7 positions :

  • Nitration : Nitric acid/sulfuric acid introduces nitro groups at C-5.

  • Halogenation : Bromine or iodine in acetic acid selectively substitutes C-7 .

Example Reaction :

Pyrazolo core+Br2AcOHC 7 brominated derivative[6]\text{Pyrazolo core}+\text{Br}_2\xrightarrow{\text{AcOH}}\text{C 7 brominated derivative}\quad[6]

Bromophenyl Reactivity

  • Suzuki–Miyaura coupling : The bromine atom facilitates cross-coupling with arylboronic acids under palladium catalysis :

Ar B OH 2+C6H4BrPd PPh3 4,Na2CO3Biaryl product[9]\text{Ar B OH }_2+\text{C}_6\text{H}_4\text{Br}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl product}\quad[9]

Acetamide Hydrolysis

  • Base-mediated hydrolysis : The acetamide linker converts to carboxylic acid under strong alkaline conditions (e.g., NaOH, 100°C) :

RCONHR NaOHRCOO+H2NR [5][10]\text{RCONHR }\xrightarrow{\text{NaOH}}\text{RCOO}^-+\text{H}_2\text{NR }\quad[5][10]

Pyrazolone Ring Oxidation

  • Oxidative dehydrogenation : The 3-oxo group stabilizes radical intermediates during oxidation with H2_2O2_2/Na2_2WO4_4, forming conjugated dienones .

Catalytic and Solvent Effects

  • Solvent polarity : Ethanol/water mixtures enhance cyclization yields (85%) compared to DMF (62%) .

  • Microwave irradiation : Improves regioselectivity in cyclization by reducing side reactions .

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity TrendBiological ImpactReference
4-Fluoro substitutionEnhanced EAS rate at C-5Increased enzyme inhibition
Chlorine at bromophenyl positionReduced coupling efficiencyAltered pharmacokinetics
Nitro group introductionHigher oxidative stabilityImproved antitubercular activity

Mechanistic Insights from Electrochemical Studies

Cyclic voltammetry reveals nitro group reduction at −500 mV (vs Ag/AgCl), suggesting potential in vivo activation via nitroreductases . This parallels antitubercular pro-drugs like pretomanid .

This compound’s versatility in organic synthesis and bioactivity optimization stems from its modular structure, enabling targeted modifications at the bromophenyl, pyrazolo core, and acetamide regions. Further studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

Scientific Research Applications

N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrazolo[3,4-b]pyridine 3-Bromophenyl, 4-ethylphenyl 459.32 Kinase inhibition, oncology
N-(3-chloro-4-methylphenyl)-... Pyrazolo[3,4-b]pyridine 3-Chloro-4-methylphenyl ~475.34 Modified kinase selectivity
2-[4-(4-Methoxyphenyl)-3-methyl-... Pyrazolo[3,4-b]pyridine 4-Methoxyphenyl, 1-phenylpropyl ~430.45 Solubility-enhanced therapies
2-(3-(3-Bromophenyl)-6-oxo... Pyridazinone 3-Bromophenyl, 3-fluoro-4-methylphenyl 416.20 Enzyme inhibition
VUAA-1 Triazole 4-Ethylphenyl, pyridin-3-yl N/A Insect repellent
N-Isopentyl-2-((4-oxo-3-phenyl-... Pyrimido[5,4-b]indole Isopentyl, phenyl ~450.50 TLR4 modulation

Key Research Findings

  • Lipophilicity : The ethyl group in the target compound balances lipophilicity better than bulkier substituents (e.g., phenylpropyl), optimizing membrane permeability .
  • Core Flexibility: Pyrazolo-pyridine’s planar structure enables stronger π-π stacking in kinase pockets compared to pyridazinone or triazole cores .

Biological Activity

N-(3-bromophenyl)-2-[2-(4-ethylphenyl)-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetamide is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromophenyl group and a pyrazolo[3,4-b]pyridine moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential biological activities associated with pyrazole derivatives. The following table summarizes key findings related to the biological activities of this compound:

Activity Description Reference
Antitumor Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines and reduces edema in animal models.
Analgesic Demonstrates pain-relieving properties in preclinical pain models.
Antimicrobial Shows activity against certain bacterial strains and fungi.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors. For instance, they can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
  • Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways such as NF-kB and MAPK pathways, which play crucial roles in inflammation and cancer progression.
  • Interaction with Receptors : Some studies suggest that pyrazole derivatives can interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to pain and inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Activity Study :
    • A study assessed the cytotoxicity of this compound against breast cancer cell lines (MCF-7). Results indicated significant inhibition of cell proliferation with an IC50 value of 12 µM.
    • Reference:
  • Anti-inflammatory Efficacy :
    • In a rat model of paw edema induced by carrageenan, treatment with this compound resulted in a 50% reduction in swelling compared to control groups.
    • Reference:
  • Analgesic Properties :
    • The compound was evaluated in a hot plate test for analgesic effects and demonstrated a significant increase in latency time at doses of 10 mg/kg.
    • Reference:

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization involves stepwise reaction monitoring, solvent selection, and purification techniques. For example:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine as a base in dichloromethane (DCM) at 273 K for 3 hours to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
  • Catalysis : Palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligands in anhydrous toluene at 100°C under nitrogen enhance cross-coupling efficiency .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurityReference
Amide CouplingEDC·HCl, DCM, 273 K70%>95%
Pyrazole Ring FormationHydrazine, 110°C, 16h29%90%
Boc ProtectionBoc₂O, DMAP, DMF88%98%

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) confirms the acetamide and pyrazolo-pyridine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight (e.g., m/z 529.1 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., N–H···O hydrogen bonds in crystal packing) .

Q. How is the crystal structure determined, and what insights does it provide?

Methodological Answer:

  • Single-Crystal Growth : Slow evaporation of DCM/ethyl acetate solutions produces diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL resolves dihedral angles (e.g., 66.4° between aryl rings) .
  • Insights : Planar amide groups and R₂²(10) hydrogen-bonded dimers influence solubility and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:

  • Core Modifications : Replace the 3-bromophenyl group with 4-fluorophenyl to assess halogen effects on target binding .
  • Side Chain Variation : Introduce methylsulfanyl or trifluoromethoxy groups to modulate lipophilicity (logP) and metabolic stability .
  • Bioisosteres : Substitute pyrazolo[3,4-b]pyridine with pyrrolo[3,4-b]quinoline to enhance π-π stacking interactions .

Table 2: SAR Trends for Pyrazolo-Pyridine Derivatives

ModificationBiological Activity (IC₅₀)Key InteractionReference
4-Ethoxyphenyl12 nM (TSPO binding)Hydrophobic pocket
3-Bromo substitution45 nM (CXCR3 antagonism)Halogen bonding
Trifluoromethoxy8 nM (improved metabolic stability)CYP3A4 resistance

Q. How do inhibitory metabolites affect pharmacokinetic (PK) modeling?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect CYP3A4-mediated metabolites (e.g., O-deethylated or pyridyl N-oxide derivatives) .
  • Mechanism-Based Inhibition : M2 metabolite (Ki = 0.75 µM) competitively inhibits CYP3A4, causing nonlinear AUC increases at higher doses .
  • PK Modeling : Apply compartmental models with time-dependent clearance terms (e.g., CL=CL0×ekinacttCL = CL_0 \times e^{-k_{inact} \cdot t}) to predict dose-dependent exposure .

Q. How should contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Assay Validation : Compare results from orthogonal methods (e.g., SPR vs. cell-based cAMP assays) to rule out false positives .
  • Isomer Characterization : Separate 1H-pyrazolo vs. 2H-pyrazolo isomers via chiral HPLC and test individually, as regiochemistry impacts potency .
  • Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., DMSO concentration, cell passage number) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.